Cas no 863447-46-5 (1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)

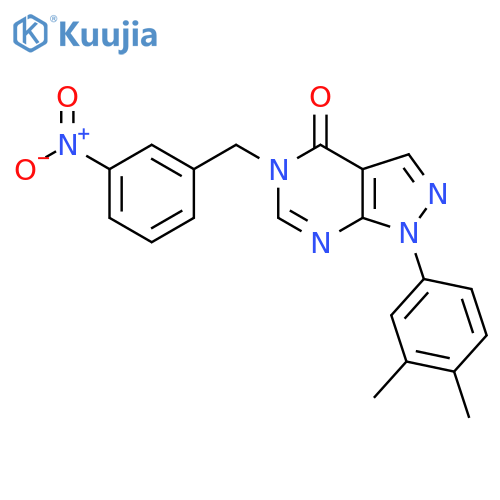

863447-46-5 structure

商品名:1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one

1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one 化学的及び物理的性質

名前と識別子

-

- 1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one

- AKOS001867638

- F0679-0553

- 1-(3,4-dimethylphenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- SR-01000137015-1

- 1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

- 1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

- 863447-46-5

- SR-01000137015

-

- インチ: 1S/C20H17N5O3/c1-13-6-7-16(8-14(13)2)24-19-18(10-22-24)20(26)23(12-21-19)11-15-4-3-5-17(9-15)25(27)28/h3-10,12H,11H2,1-2H3

- InChIKey: BNKIUVFKSBXXRQ-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C=NN(C3C=CC(C)=C(C)C=3)C=2N=CN1CC1C=CC=C(C=1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 375.13313942g/mol

- どういたいしつりょう: 375.13313942g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 3

- 複雑さ: 636

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 96.3Ų

1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0679-0553-1mg |

1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |

863447-46-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0679-0553-4mg |

1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |

863447-46-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0679-0553-3mg |

1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |

863447-46-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0679-0553-5μmol |

1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |

863447-46-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0679-0553-5mg |

1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |

863447-46-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0679-0553-2μmol |

1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |

863447-46-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0679-0553-2mg |

1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |

863447-46-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

863447-46-5 (1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one) 関連製品

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 61549-49-3(9-Decenenitrile)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 307-59-5(perfluorododecane)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬